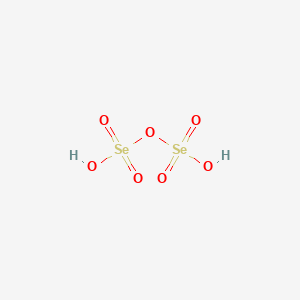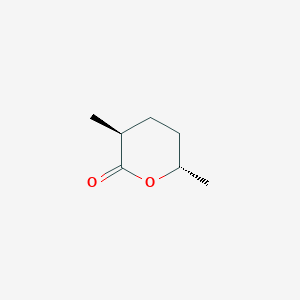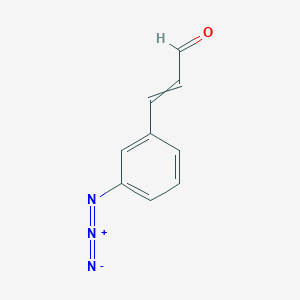
3-(3-Azidophenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azidophenyl)prop-2-enal is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated phenylprop-2-enal reacts with sodium azide under suitable conditions to form the desired azido compound .
Industrial Production Methods
Industrial production methods for 3-(3-Azidophenyl)prop-2-enal are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Azidophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The azido group can be reduced to an amine, and the aldehyde group can be reduced to an alcohol.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: 3-(3-Azidophenyl)propanoic acid.
Reduction: 3-(3-Aminophenyl)prop-2-enal or 3-(3-Azidophenyl)propan-1-ol.
Substitution: Various azido derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(3-Azidophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: May be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Azidophenyl)prop-2-enal involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This reactivity makes it useful in bioconjugation and labeling applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-enal: Lacks the azido group, making it less reactive in click chemistry.
3-(4-Azidophenyl)prop-2-enal: Similar structure but with the azido group in a different position, which can affect its reactivity and applications.
Propiedades
Número CAS |
22736-80-7 |
|---|---|
Fórmula molecular |
C9H7N3O |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-(3-azidophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-1-3-8(7-9)4-2-6-13/h1-7H |
Clave InChI |
RTOCCFBIJGUKTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


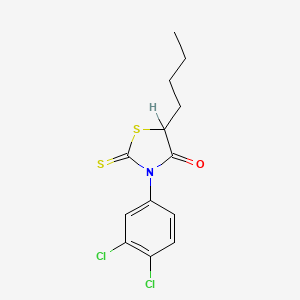
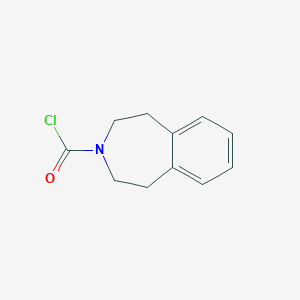
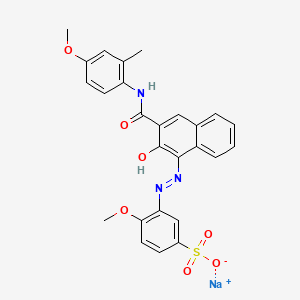
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
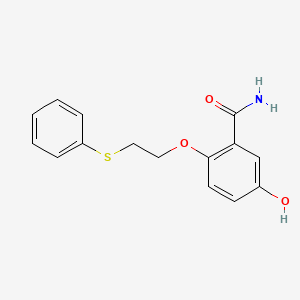
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
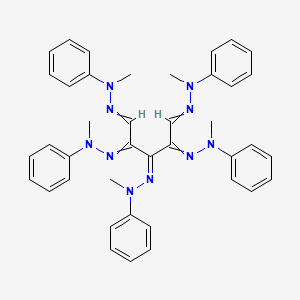
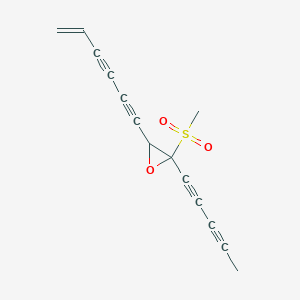
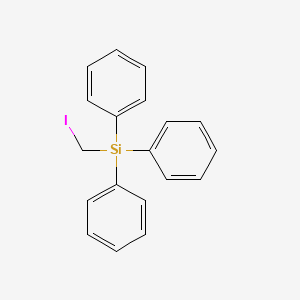
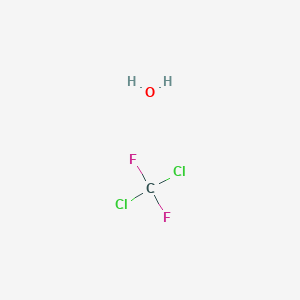
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
